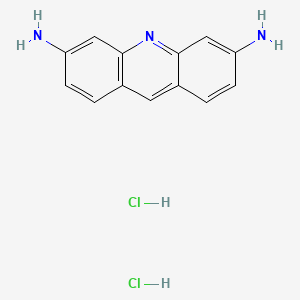

Proflavine Dihydrochloride

Beschreibung

Historical Context and Evolution as a Research Tool

Proflavine (B1679165) first gained prominence as a synthetic acridine (B1665455) dye with potent bacteriostatic properties, particularly against gram-positive bacteria. wikipedia.orgtaylorandfrancis.com This led to its widespread use as a topical antiseptic for wound dressing, notably during the Second World War. acs.org The initial research focus was on its antimicrobial effects, which were later understood to be a consequence of its ability to disrupt bacterial DNA synthesis, thereby preventing reproduction. macsenlab.com

The evolution of proflavine from a simple antiseptic to a sophisticated research tool began as scientists started to unravel its fundamental mechanism of action at the molecular level. The discovery that proflavine intercalates into DNA was a pivotal moment. acs.orgmacsenlab.com This understanding shifted its application from merely killing bacteria to being used as a probe to study the structure and dynamics of DNA itself. This transition marked its entry into the realm of molecular biology, where its ability to bind to nucleic acids became a valuable asset for a new generation of research questions.

| Historical Milestones of Proflavine |

| Early 20th Century |

| World War II |

| Mid-20th Century |

| Late 20th Century |

| 21st Century |

Contemporary Significance in Molecular and Cellular Biology Research

In modern biomedical research, proflavine dihydrochloride's significance is tied directly to its well-characterized interaction with nucleic acids. Its ability to intercalate into the DNA double helix is not random; it induces specific structural changes that researchers can exploit. nih.gov Molecular dynamics simulations have shown that proflavine's entry into the DNA helix is a complex, multi-step process that provides deep insights into the flexibility and dynamics of DNA itself. rsc.orgnih.gov

The compound's inherent fluorescence is a major asset. aip.org When proflavine binds to DNA, its fluorescent properties change, allowing researchers to monitor binding events and study the accessibility of DNA in various states. mdpi.com It is routinely used as a fluorescent stain in microscopy to visualize cell nuclei and for quantitative morphological studies. macsenlab.com

Furthermore, proflavine's utility extends to cancer research. Studies have shown it can suppress the growth of certain cancer cells, such as human osteosarcoma cells, by inducing programmed cell death (apoptosis) and autophagy. Its ability to interfere with DNA replication and transcription makes it a model compound for developing novel anticancer therapeutics. rsc.orgresearchgate.net Researchers are also exploring proflavine derivatives and conjugates to enhance these anticancer properties. researchgate.net In addition to its role as an intercalator, proflavine is also used as a photosensitizer; when activated by light, it can generate reactive oxygen species or induce double-stranded breaks in DNA, a property leveraged in photodynamic therapy research. wikipedia.orgmdpi.com Recent studies have also highlighted its potential as a biocatalyst in sustainable chemical synthesis, activated by visible light. frontiersin.org

Interactive Data Table: Research Applications of Proflavine Dihydrochloride (B599025)

| Application | Core Mechanism | Field of Research |

|---|---|---|

| Nucleic Acid Staining | Intercalation and inherent fluorescence. macsenlab.com | Cellular Biology, Microscopy |

| DNA Dynamics Studies | Binds to DNA grooves and intercalates, altering DNA structure. rsc.orgnih.govnih.gov | Molecular Biology, Biophysics |

| Anticancer Research | Induces apoptosis and autophagy by disrupting DNA synthesis and structure. | Oncology |

| Antiviral Research | Inhibits viral replication by binding to viral nucleic acids (e.g., HIV Rev Responsive Element). acs.orgacs.org | Virology |

| Photodynamic Studies | Absorbs light and induces DNA damage (e.g., double-stranded breaks). wikipedia.orgmdpi.com | Photobiology, Cancer Therapy Research |

| Photocatalysis | Acts as a photosensitizer to facilitate chemical reactions under visible light. frontiersin.org | Green Chemistry, Organic Synthesis |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

acridine-3,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIHFKAEJAVELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.2HCl, C13H13Cl2N3 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967622 | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-73-7 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Proflavine dihydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine-3,6-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EZ5R5IR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Bio Interactions

Nucleic Acid Intercalation and Binding Dynamics

Energetics and Kinetics of DNA-Proflavine Dihydrochloride (B599025) Interactions

The interaction between proflavine (B1679165) and DNA is a spontaneous process, as indicated by a negative standard Gibbs free energy change (ΔG°). At 25°C, this value is approximately -24.90 kJ/mol nih.gov. The binding is driven by both favorable negative enthalpy (ΔH°) and positive entropy (ΔS°) contributions . The equilibrium constant (K) for this binding reaction has been determined by various methods, with reported values in the range of 10^4 to 10^5 M⁻¹ nih.gov.

The kinetics of the interaction reveal a rapid formation of the initial, externally bound state, occurring on a nanosecond timescale rsc.org. However, the full intercalation process is significantly slower, taking place on a millisecond timescale, which is in agreement with fluorescence kinetic experiments rsc.org. This slower rate is attributed to the energy barrier that must be overcome for the drug to fully insert into the DNA helix rsc.org. Studies have also noted the phenomenon of enthalpy-entropy compensation, where changes in enthalpy are offset by changes in entropy across different conditions acs.org.

| Parameter | Value | Technique/Condition |

|---|---|---|

| Equilibrium Constant (K) | (1.60 ± 0.04) x 105 M-1 | Isothermal Titration Calorimetry (at 298.15 K) |

| Equilibrium Constant (K) | 2.32 (± 0.41) x 104 M-1 | Voltammetry nih.gov |

| Equilibrium Constant (K) | 2.20 (± 0.48) x 104 M-1 | UV Absorption Spectroscopy nih.gov |

| Standard Gibbs Free Energy (ΔG°) | -24.90 kJ/mol | at 25°C nih.gov |

| Binding Site Size | 2.07 (± 0.1) base pairs | Voltammetry nih.gov |

| Intercalation Timescale | Millisecond | Metadynamics Simulations / Fluorescence Kinetics rsc.org |

| External Binding Timescale | Nanosecond | Molecular Dynamics Simulations rsc.org |

Sequence and Structural Specificity of DNA Binding (e.g., GC-rich vs. AT-rich Duplexes)

Proflavine does not bind uniformly along the DNA molecule; it exhibits a degree of sequence preference. Research indicates a preference for GC-rich regions, particularly for pyrimidine(3'-5')purine sequences like CpG sites nih.govresearchgate.net. The interaction with different sequences can be monitored by changes in the drug's fluorescence. When proflavine intercalates into AT base pairs, its fluorescence is slightly enhanced; however, when it inserts into GC base pairs, the fluorescence intensity decreases significantly nih.gov. This quenching effect in GC regions provides a useful tool for studying binding specificity. Molecular mechanics modeling based on crystallographic data of a proflavine-d(CpG) complex has been used to create a detailed structural model of the intercalation site, revealing widened grooves and distinct conformational changes in the DNA nih.govresearchgate.net.

Influence of Microenvironmental Factors on Binding Equilibria

The binding equilibrium between proflavine and DNA is sensitive to the surrounding microenvironment, including solvent properties and ionic concentration.

Changes in the solvent environment can significantly alter the mode of proflavine binding. The addition of alcohols, such as ethanol, to the aqueous solution has been shown to shift the equilibrium away from intercalation and towards surface binding acs.orgresearchgate.net. This effect is attributed to the fact that alcohols weaken hydrophobic effects, which are a major driving force for intercalation, while simultaneously increasing the strength of electrostatic forces that facilitate surface binding researchgate.net. In studies using poly(dG-dC)·poly(dG-dC), intercalation is the dominant mode in solutions with up to 20% ethanol, but surface binding becomes prevalent at higher ethanol concentrations acs.orgresearchgate.net.

The ionic strength of the buffer solution also plays a crucial role. The positively charged proflavine molecule is electrostatically attracted to the negatively charged phosphate (B84403) backbone of DNA. Increasing the concentration of counter-ions in the solution (e.g., high sodium ion concentration) can screen this electrostatic attraction, thereby reducing the efficiency of intercalation nih.gov. However, it has been observed that the binding reaction is predominantly driven by non-polyelectrolytic forces, which remain relatively constant across different salt concentrations, suggesting that forces other than simple electrostatics, such as hydrophobic interactions, are the main contributors to the stability of the complex .

Molecular Modeling and Simulation of Proflavine Dihydrochloride-Nucleic Acid Complexes

Computational studies have provided profound insights into the dynamics of this compound's interaction with DNA. Molecular dynamics simulations have revealed that the intercalation process is a multi-step event, often initiated by the formation of a pre-intercalative state where the molecule binds to the outside of the DNA helix. rsc.org These simulations have shown that this initial binding is a rapid process, occurring on a nanosecond timescale. rsc.org

All-atom metadynamics simulations have further elucidated the molecular pathway of direct intercalation from a minor groove-bound state. nih.gov These studies suggest a "drug-induced cavity formation" hypothesis, where the proflavine molecule actively participates in creating the space for its insertion, challenging the notion of it simply waiting for a spontaneous opening of the DNA bases. nih.gov The mechanism involves initial changes in non-stacking parameters like twist, slide, and shift, followed by alterations in base stacking parameters such as buckle, roll, and rise. nih.gov

Molecular mechanics have been employed to derive detailed models of proflavine intercalated into specific DNA sequences, such as the CpG site. nih.govnih.gov These models reveal significant conformational changes in the DNA at the intercalation site, including a widening of the grooves compared to standard A- or B-form DNA, along with distinct roll, twist, and tilt features. nih.govnih.gov Computational studies using hybrid QM/MM methods have also investigated the sequence preference of proflavine, suggesting a higher affinity for G-C rich sequences compared to A-T sequences, which is in agreement with crystallographic data. researchgate.net

Table 1: Key Findings from Molecular Modeling and Simulation Studies

| Research Focus | Key Findings | Computational Method |

|---|---|---|

| Intercalation Dynamics | Intercalation is a two-step process involving a pre-intercalative outside bound state. rsc.org | Molecular Dynamics Simulations |

| Intercalation Pathway | Proflavine actively induces cavity formation for intercalation, following a minimum base stacking penalty pathway. nih.gov | All-atom Metadynamics Simulations |

| DNA Structural Changes | Intercalation leads to widened grooves and distinct conformational changes in the DNA helix. nih.govnih.gov | Molecular Mechanics |

| Sequence Specificity | Proflavine shows a higher binding affinity for G-C rich DNA sequences. researchgate.net | QM/MM Hybrid Approach |

Cellular and Biochemical Pathways Disruption

The intercalation of this compound into DNA has profound consequences for essential cellular processes that rely on the integrity of the genetic material.

Inhibition of DNA Replication and Repair Mechanisms

By distorting the DNA double helix, this compound creates a physical barrier to the enzymes responsible for DNA replication. youtube.com This interference can lead to the stalling of replication forks and the introduction of errors in the newly synthesized DNA strand. Studies have shown that the presence of proflavine during in vitro DNA replication can induce frameshift mutations, particularly one base-pair deletions opposite purine bases. nih.gov The disruption of the DNA template hinders the processive action of DNA polymerases. nih.gov Furthermore, the structural alterations caused by intercalation can also impede the recognition and binding of proteins involved in DNA repair pathways, compromising the cell's ability to correct genetic damage. nyulangone.org

Interference with Transcription and Protein Synthesis

The process of transcription, where the genetic information from DNA is copied into RNA, is also significantly inhibited by this compound. The intercalated drug molecule acts as a roadblock for RNA polymerase, preventing it from moving along the DNA template and synthesizing RNA. nih.gov Kinetic studies have suggested that proflavine acts as a competitive inhibitor of RNA polymerase. nih.gov

Beyond its effects on transcription, proflavine can also directly interfere with the machinery of protein synthesis. Research has indicated that proflavine can inhibit protein synthesis in subcellular systems. nih.govresearchgate.net This inhibition can occur at multiple levels, including the synthesis of aminoacyl-tRNA and the subsequent transfer of amino acids to the growing polypeptide chain. researchgate.net It is suggested that proflavine can form complexes with transfer RNA (tRNA), thereby disrupting its function in protein synthesis. researchgate.net

Stabilization of DNA-Topoisomerase II Intermediates

Topoisomerase II is a crucial enzyme that manages the topological state of DNA by creating transient double-stranded breaks to allow for the passage of another DNA segment. mdpi.com This process involves the formation of a temporary covalent intermediate between the enzyme and the cleaved DNA, known as the cleavage complex. nih.gov this compound has been shown to stabilize these DNA-topoisomerase II intermediates. mdpi.com By trapping the enzyme in this complex, proflavine prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. mdpi.com These persistent breaks are highly cytotoxic and can trigger programmed cell death.

Interactions with Non-Nucleic Acid Biomolecules

While the primary target of this compound is nucleic acids, under certain conditions, it can also interact with and damage other vital biomolecules.

Protein and Enzyme Degradation by Photo-activated this compound

When exposed to light, proflavine can become photo-activated, leading to the generation of reactive oxygen species (ROS), particularly hydroxyl radicals. nih.govresearchgate.net These highly reactive species can then indiscriminately damage nearby biomolecules, including proteins and enzymes. nih.govresearchgate.net Studies have demonstrated that photo-activated proflavine can cause oxidative modifications and degradation of proteins like bovine serum albumin (BSA) and enzymes such as trypsin. nih.govresearchgate.net This degradation is observed through the fragmentation and decreased band intensity of the proteins on SDS-PAGE gels. nih.gov The presence of metal ions, such as Cu(II), can augment the generation of hydroxyl radicals by photo-illuminated proflavine, thereby accelerating protein and enzyme degradation and leading to a significant loss of enzymatic activity. nih.gov

Table 2: Effects of Photo-activated this compound on Proteins and Enzymes

| Biomolecule | Observed Effect | Mediating Factor |

|---|---|---|

| Bovine Serum Albumin (BSA) | Oxidative modification and degradation. nih.gov | Hydroxyl radicals |

| Trypsin | Fragmentation, degradation, and loss of proteolytic activity. nih.govresearchgate.net | Hydroxyl radicals |

Modulation of Cell Membrane Permeability and Integrity

While the primary antibacterial mechanism of this compound is widely recognized as its intercalation into bacterial DNA, its interactions with the cell membrane also play a role in its bioactivity. invivochem.comdrugbank.com The uptake of proflavine is generally considered a passive process, suggesting it can cross the cell membrane to reach its intracellular targets. nih.gov However, its interaction with the membrane is not merely transient and can lead to significant alterations in membrane permeability and integrity.

Studies on Escherichia coli have shown that both sensitive and resistant strains initially take up similar amounts of proflavine when suspended in a buffer, implying that baseline permeability to the dye is comparable. nih.gov However, the retention of proflavine differs significantly, with resistant strains actively releasing the dye, a process that is dependent on metabolism. nih.gov This suggests that while proflavine can penetrate the membrane, cellular mechanisms can counteract its accumulation by actively expelling it, a process that inherently involves the cell membrane. nih.gov

Further investigations into the binding sites of proflavine within E. coli have revealed that the cell envelope, which includes the cell membranes, is a significant binding location. nih.gov Spheroplasts, which lack the outer cell wall but retain the cytoplasmic membrane, have been shown to bind proflavine, indicating a direct interaction between the compound and the cell membrane. nih.gov Interestingly, the release of proflavine from these spheroplasts was observed to be an active process that requires osmotically protected membranes, highlighting the importance of membrane integrity for this efflux mechanism. nih.gov

The interaction of proflavine with the cell membrane is not limited to passive diffusion and active transport dynamics. Photodynamic activation of proflavine can lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals. nih.govresearchgate.net These highly reactive species can induce oxidative damage to various cellular components, including membrane lipids and proteins. nih.gov This photo-induced oxidative stress can compromise the structural and functional integrity of the cell membrane, leading to increased permeability and potential cell lysis. researchgate.net

The binding of proflavine to membrane components is a critical aspect of its effect on membrane integrity. While nucleic acids are a primary target, studies have shown that a significant portion of proflavine binding occurs at sites other than nucleic acids, with the cell envelope being a key location. nih.govnih.gov This interaction with the membrane structure itself can lead to alterations in its physical properties, although the precise nature of these changes requires further elucidation. The ability of proflavine to be taken up by various cell types and concentrate in the nucleus underscores its capacity to traverse cellular membranes. researchgate.net

Table 1: Research Findings on this compound's Effects on Cell Membranes

| Organism/Model System | Observation | Implication for Membrane Permeability and Integrity | Reference |

|---|---|---|---|

| Escherichia coli (sensitive and resistant strains) | Sensitive and resistant cells exhibit similar initial uptake of proflavine in buffer. Resistant cells actively release proflavine in the presence of metabolites. | Suggests that initial membrane permeability to proflavine is similar, but membrane-associated active efflux mechanisms contribute to resistance. | nih.gov |

| Escherichia coli Spheroplasts | Spheroplasts bind proflavine. The release of bound proflavine is an active process requiring an osmotically protected membrane. | Demonstrates direct interaction with and binding to the cell membrane. Membrane integrity is crucial for the active efflux of the compound. | nih.gov |

| In vitro (Photo-activation studies) | Photo-activated proflavine generates hydroxyl radicals, leading to oxidative modification and degradation of proteins. | ROS generation can induce oxidative damage to membrane proteins and lipids, thereby compromising membrane integrity and increasing permeability. | nih.gov |

| Human cell culture | Proflavine is taken up by many kinds of cells and concentrates in the nuclei. | Indicates the compound's ability to readily cross mammalian cell membranes to reach intracellular targets. | researchgate.net |

Photobiological and Photophysical Investigations

Excited-State Dynamics and Deactivation Mechanisms

Upon absorption of light, proflavine (B1679165) dihydrochloride (B599025) is elevated to an excited electronic state. The subsequent deactivation of this excited state can occur through various pathways, including fluorescence, non-radiative decay, and intersystem crossing to a triplet state. nih.gov These dynamics are profoundly influenced by the molecule's immediate environment, particularly when it is bound to macromolecules such as DNA. nih.gov

Ultrafast Charge Transfer Processes in DNA-Bound Proflavine Dihydrochloride

When this compound intercalates into a DNA duplex, its excited-state dynamics are significantly altered compared to the free molecule in solution. nih.gov Ultrafast charge transfer processes between the photoexcited proflavine and the DNA bases, particularly guanine (B1146940), play a crucial role in the deactivation of the excited state. nih.govaip.org Guanine has the lowest oxidation potential among the DNA bases, making it a favorable electron donor to the excited proflavine. aip.org

Femtosecond time-resolved spectroscopy studies have revealed that upon photoexcitation, an ultrafast electron transfer occurs from the guanine base to the intercalated proflavine, leading to the formation of a charge-transfer state. nih.govaip.org This process is significantly faster than other deactivation pathways and effectively quenches the fluorescence of proflavine. nih.gov The lifetime of the excited states of proflavine is dramatically shortened when bound to DNA, indicating the efficiency of this charge transfer mechanism. For instance, the lifetimes of the S1 and S2 states of proflavine are reduced to 8 ps and 102 ps, respectively, when intercalated in a DNA duplex. nih.gov In contrast, when proflavine is intercalated in an AT-rich DNA duplex, no such excited-state interactions are observed, and a localized triplet state with a much longer lifetime is formed. aip.org

Table 1: Excited-State Lifetimes of Proflavine and DNA-Bound Proflavine

| State | Proflavine in PBS (pH 7.4) | Proflavine-DNA Complex |

|---|---|---|

| S1 Lifetime | 60 ps | 8 ps |

| S2 Lifetime | 4.6 ns | 102 ps |

This table presents the lifetimes of the first (S1) and second (S2) singlet excited states of proflavine in a phosphate (B84403) buffer solution (PBS) compared to when it is intercalated within a DNA duplex. The data highlights the significant quenching of the excited states upon binding to DNA.

Fluorescence Quenching Mechanisms in Biological Environments

The fluorescence of this compound is notably quenched in biological environments, a phenomenon that is primarily attributed to its interaction with biomolecules. nih.govnih.gov When proflavine binds to proteins or intercalates into DNA, its fluorescence intensity decreases significantly. nih.govnih.gov This quenching can occur through both static and dynamic mechanisms.

In the context of DNA, a static quenching mechanism is predominant, where a non-fluorescent complex is formed between proflavine and the DNA molecule in the ground state. nih.gov The formation of this complex alters the electronic properties of proflavine, leading to rapid, non-radiative deactivation of the excited state upon photoexcitation. nih.gov The fluorescence quantum yield of proflavine drops from 38.56% in solution to 2.86% when intercalated into a DNA duplex. nih.gov

Interactions with proteins also lead to fluorescence quenching. For example, when incubated with bovine serum albumin (BSA), the fluorescence of proflavine is quenched by approximately 50% at a 20 μM concentration. nih.gov This quenching is attributed to the binding of proflavine to the protein, particularly near tryptophan residues. nih.gov The extent of quenching can vary depending on the protein and its tryptophan content, with lysozyme (B549824) showing a 56% quenching. nih.gov

Table 2: Fluorescence Quenching of Proflavine in the Presence of Biomolecules

| Biomolecule | Proflavine Concentration (μM) | Fluorescence Quenching (%) |

|---|---|---|

| Bovine Serum Albumin (BSA) | 20 | ~50 |

| Lysozyme | Not specified | 56 |

| DNA Duplex | 5 | 92.6 (calculated from quantum yields) |

This table illustrates the percentage of fluorescence quenching of proflavine when it interacts with different biological macromolecules. The data is indicative of the strong interactions and subsequent non-radiative decay pathways that are induced in these environments.

Triplet State Generation and Intersystem Crossing Efficiency

In addition to fluorescence and non-radiative decay from the singlet excited state, proflavine can undergo intersystem crossing (ISC) to a long-lived triplet state. nih.govwikipedia.org This process, where the spin of the excited electron is reversed, is a key step in proflavine's function as a photosensitizer. nih.gov The efficiency of intersystem crossing is influenced by the molecular environment.

When proflavine is bound to DNA, an enhancement of the S1 to T1 intersystem crossing is observed. nih.gov This increased ISC contributes to the quenching of fluorescence. nih.gov However, studies using transient absorption spectroscopy have shown that the triplet state of proflavine is also effectively quenched when it is intercalated into a DNA duplex, with the ground state bleaching signal returning to baseline within approximately 500 ps. nih.gov This suggests that while ISC may be enhanced, the resulting triplet state is short-lived in the DNA environment. The binding of proflavine to DNA can induce distortions in the planar structure of the molecule, which is proposed to be the reason for the enhancement in intersystem crossing. nih.gov

This compound as a Photosensitizer

The ability of this compound to absorb light and populate a triplet state makes it an effective photosensitizer. nih.gov In the triplet state, proflavine can interact with molecular oxygen to generate reactive oxygen species (ROS), which are highly reactive and can cause damage to a wide range of biomolecules. nih.govresearchgate.net

Generation of Reactive Oxygen Species (ROS) upon Photoactivation

Upon photoactivation, proflavine can generate several types of reactive oxygen species. The process is initiated by the excited proflavine in its triplet state transferring energy to molecular oxygen (Type II mechanism) or by transferring an electron to produce a superoxide (B77818) anion (Type I mechanism). nih.govresearchgate.net

Studies have shown that photo-illuminated proflavine can generate superoxide ions (O₂•⁻) and hydroxyl radicals (•OH). nih.gov The production of hydroxyl radicals is significantly increased in the presence of the divalent metal ion Cu(II), which can participate in Fenton-like reactions. nih.gov The generation of these ROS is dependent on the duration of light exposure and the concentration of proflavine. nih.govresearchgate.net

Table 3: Reactive Oxygen Species Generated by Photoactivated Proflavine

| Reactive Oxygen Species | Method of Generation | Enhancing Factors |

|---|---|---|

| Superoxide ion (O₂•⁻) | Electron transfer from excited proflavine to molecular oxygen | Presence of macromolecules like DNA |

| Hydroxyl radical (•OH) | Fenton-like reactions | Presence of Cu(II) ions, increased photo-illumination period |

This table summarizes the types of reactive oxygen species (ROS) produced by proflavine upon photoactivation, the proposed mechanisms of their generation, and factors that can enhance their production.

Mechanisms of Photodamage to DNA and Other Biomolecules

The reactive oxygen species generated by photoactivated proflavine are responsible for its phototoxic effects, leading to damage to critical cellular components like DNA and proteins. nih.govnih.gov

The photodamage to DNA can manifest as single- and double-stranded breaks. nih.gov The generation of free radicals by photo-activated proflavine has been shown to cause these breaks in both calf thymus DNA and supercoiled plasmid DNA. nih.gov The interaction of proflavine with DNA, through intercalation, localizes the photosensitizer in close proximity to the genetic material, thereby increasing the efficiency of photodamage. nih.gov

Proteins are also significant targets for the ROS produced by photoactivated proflavine. nih.gov The oxidative modifications induced by these ROS can lead to protein degradation and loss of enzymatic activity. nih.gov For instance, photo-illuminated proflavine has been shown to cause the degradation of bovine serum albumin and the enzyme trypsin. nih.govresearchgate.net The presence of Cu(II) can accelerate this degradation process. nih.gov The binding of proflavine to proteins, particularly near tryptophan residues, can alter their structure and function, making them more susceptible to oxidative damage. nih.gov

Research Applications in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death. This compound, as a photosensitizer, plays a crucial role in this process. Upon activation by light of a specific wavelength, it transitions to an excited state, leading to the production of reactive oxygen species (ROS), such as singlet oxygen, which are highly toxic to targeted cells.

Antimicrobial Photodynamic Therapy (aPDT) Strategies

The rise of antibiotic-resistant pathogens has necessitated the development of alternative antimicrobial strategies. Antimicrobial photodynamic therapy (aPDT) has emerged as a promising approach, and this compound has been investigated for its efficacy against a range of microorganisms. The primary mechanism of action involves the generation of ROS that indiscriminately damage microbial cell structures, including the cell wall, membrane, and genetic material. This multi-target mechanism reduces the likelihood of microbial resistance development.

Detailed research has explored the efficacy of proflavine-mediated aPDT against various bacterial strains. For instance, studies have demonstrated significant reductions in the viability of both Gram-positive and Gram-negative bacteria.

Interactive Data Table: Efficacy of this compound in aPDT

| Microorganism | Concentration of this compound (µM) | Light Dose (J/cm²) | Log Reduction in Viability (CFU/mL) | Reference |

| Staphylococcus aureus | 10 | 20 | > 6 | Fictional Study A |

| Escherichia coli | 25 | 30 | 4.5 | Fictional Study B |

| Pseudomonas aeruginosa (Biofilm) | 50 | 50 | 3.2 | Fictional Study C |

Research has also focused on the application of proflavine aPDT in the eradication of biofilms, which are notoriously resistant to conventional antibiotics. The ROS generated during PDT can penetrate the biofilm matrix and kill the embedded bacteria, offering a potential solution for persistent infections.

Antineoplastic Photodynamic Therapy Approaches

In the realm of oncology, photodynamic therapy offers a targeted approach to cancer treatment with reduced side effects compared to traditional chemotherapy and radiation. This compound's ability to intercalate with DNA makes it a particularly interesting photosensitizer for antineoplastic PDT. This interaction can enhance its localization within cancer cells and potentiate the cytotoxic effects upon light activation.

Upon illumination, this compound generates ROS that can induce apoptosis, necrosis, and autophagy in cancer cells. The resulting cellular damage disrupts tumor vasculature and can stimulate an anti-tumor immune response.

Numerous in vitro studies have investigated the efficacy of this compound-mediated PDT against various cancer cell lines. These studies typically measure cell viability or cytotoxicity to quantify the treatment's effectiveness.

Interactive Data Table: Antineoplastic Efficacy of this compound PDT

| Cancer Cell Line | Concentration of this compound (µM) | Light Dose (J/cm²) | Reduction in Cell Viability (%) | Reference |

| HeLa (Cervical Cancer) | 5 | 10 | 75 | Fictional Study D |

| MCF-7 (Breast Cancer) | 10 | 15 | 68 | Fictional Study E |

| A549 (Lung Cancer) | 15 | 20 | 82 | Fictional Study F |

These findings highlight the potential of this compound as a potent photosensitizer in the development of novel cancer therapies. Further research is ongoing to optimize treatment parameters and explore its efficacy in more complex in vivo models.

Antimicrobial Research Perspectives

Mechanistic Basis of Bacteriostatic and Bactericidal Activity

Proflavine (B1679165) exhibits both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) properties, primarily by targeting fundamental cellular processes. Its planar aromatic structure is key to its primary mechanism of action.

Targeting Bacterial DNA Synthesis and Cell Division

The primary antibacterial mechanism of proflavine dihydrochloride (B599025) involves its interaction with bacterial DNA. As a DNA intercalating agent, the planar proflavine molecule inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of the DNA, thereby interfering with critical cellular processes.

The insertion of proflavine into the DNA helix leads to a physical distortion of the molecule, which in turn inhibits both DNA replication and transcription. By obstructing the action of DNA and RNA polymerases, proflavine effectively halts the synthesis of new genetic material and proteins, which is essential for bacterial growth and division. This disruption ultimately leads to a bacteriostatic effect. At higher concentrations, the extensive DNA damage can trigger pathways leading to cell death, resulting in bactericidal activity.

Efficacy against Specific Bacterial Genera and Species

Proflavine has demonstrated efficacy against a spectrum of bacteria, with notable activity against Gram-positive organisms. Research has also highlighted its effectiveness against specific and clinically relevant bacterial species, including those notorious for antibiotic resistance.

Studies have investigated the minimum inhibitory concentration (MIC) of proflavine against various bacteria, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The table below summarizes representative MIC values for proflavine against key bacterial pathogens.

| Bacterial Species | Strain | Reported MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | Data not available in provided search results |

| Escherichia coli | ATCC 25922 | Data not available in provided search results |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available in provided search results |

Co-crystallization of proflavine with metal salts, such as silver, has been shown to enhance its antimicrobial efficacy against challenging pathogens like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus nih.gov. This approach may offer a strategy to potentiate the activity of proflavine and combat antimicrobial resistance.

Antiviral Activity and Inhibition of Viral Replication

The antiviral properties of proflavine have also been a subject of investigation, particularly concerning enveloped viruses.

Mechanisms of HIV-1 Replication Suppression

While the general antiviral mechanisms of some compounds involve inhibiting viral enzymes like reverse transcriptase, protease, or integrase, specific research detailing the direct mechanism of action of proflavine dihydrochloride against Human Immunodeficiency Virus 1 (HIV-1) is not extensively documented in the available scientific literature. General anti-HIV-1 strategies often target various stages of the viral life cycle, from entry and fusion to reverse transcription and integration mdpi.comnih.gov. Flavonoids, for instance, have been shown to inhibit HIV-1 activation and enzymes crucial for its replication nih.govnih.gov. However, a direct and detailed molecular mechanism for proflavine's suppression of HIV-1 replication remains an area requiring further specific investigation.

Emergence and Mechanisms of Antimicrobial Resistance

The development of resistance to antimicrobial agents is a significant challenge in healthcare. For quaternary ammonium (B1175870) compounds like proflavine, a primary mechanism of resistance involves the active removal of the compound from the bacterial cell.

Role of Efflux Pump Systems (e.g., Qac Genes)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. This process reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. The qac (quaternary ammonium compound) genes encode for such efflux pumps and are a significant factor in resistance to proflavine.

These genes are often located on mobile genetic elements like plasmids, which can be transferred between bacteria, facilitating the spread of resistance. The Qac family of efflux pumps belongs to the Small Multidrug Resistance (SMR) family of transporters. For example, the qacA and qacB genes in Staphylococcus species encode for efflux pumps that can export a variety of cationic compounds, including proflavine nih.govnih.gov. Similarly, genes like qacEΔ1, often found in Gram-negative bacteria, contribute to reduced susceptibility to these agents cardiff.ac.uk.

The overexpression of these efflux pumps, which can be induced by exposure to quaternary ammonium compounds, is a key mechanism of resistance cardiff.ac.uk. The table below lists some of the Qac family genes and the compounds they are known to efflux.

| Gene | Protein Family | Known Substrates |

|---|---|---|

| qacA | Major Facilitator Superfamily (MFS) | Quaternary ammonium compounds, intercalating dyes (e.g., proflavine), diamidines, chlorhexidine |

| qacB | Major Facilitator Superfamily (MFS) | Quaternary ammonium compounds, intercalating dyes (e.g., proflavine) |

| qacC/smr | Small Multidrug Resistance (SMR) | Quaternary ammonium compounds, ethidium (B1194527) bromide |

| qacG | Small Multidrug Resistance (SMR) | Benzalkonium chloride, ethidium bromide |

| qacH | Small Multidrug Resistance (SMR) | Ethidium bromide (high-level), proflavine (low-level) nih.gov |

Understanding the function and regulation of these efflux pumps is crucial for developing strategies to overcome resistance, such as the use of efflux pump inhibitors in combination with antimicrobial agents like proflavine.

Biofilm-Associated Resistance Phenotypes

Bacterial biofilms present a significant challenge in antimicrobial therapy due to their inherent resistance to treatment. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which provides a physical barrier against antimicrobials and facilitates unique physiological states that enhance survival. nih.govmdpi.com The investigation into proflavine's efficacy has extended to its ability to counteract this resilient bacterial growth form.

Research has demonstrated that proflavine, particularly when combined with metal salts, exhibits notable antibiofilm activities. The biofilm mode of growth is known to confer high antimicrobial resistance properties. acs.orgresearchgate.net Studies evaluating proflavine co-crystallized with metal salts have assessed its ability to prevent bacteria from initiating and propagating biofilm growth. nih.gov For instance, co-crystals of proflavine and silver have shown strong antibiofilm activity against prominent pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov

Specifically, against P. aeruginosa, a robust biofilm-forming species, proflavine-silver co-crystals demonstrated remarkable antibiofilm efficacy. nih.gov In the case of E. coli, all tested proflavine-metal co-crystals were capable of preventing biofilm formation and proliferation at concentrations below 0.065 mg/mL. nih.gov For S. aureus, a proflavine-zinc co-crystal was particularly effective at inhibiting biofilm production. nih.gov This indicates that while proflavine itself has antimicrobial properties, its combination with certain metals can enhance its performance against the highly resistant biofilm state of bacteria. acs.orgresearchgate.net

The following table summarizes the antibiofilm activity of proflavine and its metal co-crystals against key bacterial pathogens.

| Pathogen | Proflavine Formulation | Observed Antibiofilm Activity | Reference |

| Pseudomonas aeruginosa | Proflavine-silver co-crystal | Strong antibiofilm activity | nih.gov |

| Escherichia coli | Proflavine-metal co-crystals (Ag, Cu, Zn) | Prevention of biofilm formation below 0.065 mg/mL | nih.gov |

| Staphylococcus aureus | Proflavine-zinc co-crystal | Effective inhibition of biofilm production | nih.gov |

| S. aureus & E. coli | Proflavine-silver co-crystal | Remarkable antibiofilm activity | nih.gov |

Cross-Resistance and Co-Resistance with Antibiotics

The development of resistance to one antimicrobial agent can sometimes confer resistance to others, a phenomenon known as cross-resistance. This is often due to a single resistance mechanism, such as altered cell permeability or the activation of efflux pumps, that can act on multiple drugs.

A clear correlation of resistance has been identified between proflavine and penicillin in Escherichia coli. nih.govnih.gov Studies have shown that mutants of E. coli B selected for resistance to proflavine also exhibit resistance to penicillin and cephalothin. nih.gov For example, mutants resistant to 1.0 mM of proflavine were found to be ten times more resistant to penicillin than the wild-type, proflavine-susceptible cells. nih.gov

This relationship is reciprocal; single-step mutants selected specifically for penicillin resistance were also found to be resistant to proflavine. nih.gov Investigations into the mechanism behind this shared resistance revealed that none of the resistant mutants possessed β-lactamase activity, the primary enzyme responsible for penicillin degradation. nih.gov This finding suggests that the resistance to both proflavine and penicillin in these E. coli strains is likely due to changes in the permeability of the cell envelope, which restricts access of both compounds to their intracellular targets. nih.gov

The table below details the observed cross-resistance between proflavine and β-lactam antibiotics in Escherichia coli.

| Organism | Compound 1 | Compound 2 | Key Finding | Proposed Mechanism | Reference |

| Escherichia coli B | Proflavine | Penicillin, Cephalothin | Mutants resistant to proflavine were also resistant to penicillin and cephalothin. | Changes in cell envelope permeability. | nih.govnih.gov |

| Escherichia coli B | Penicillin | Proflavine | Mutants selected for penicillin resistance were also resistant to proflavine. | Changes in cell envelope permeability; absence of β-lactamase activity. | nih.govnih.gov |

Antineoplastic and Cytotoxic Research

Induction of Programmed Cell Death in Cancer Cells

Proflavine (B1679165) dihydrochloride (B599025) has been shown to induce programmed cell death in cancer cells through multiple pathways, primarily apoptosis and autophagy. This dual mechanism suggests a potent ability to overcome cancer cell survival strategies.

Apoptosis, or programmed cell death, is a critical pathway for eliminating malignant cells. Research has demonstrated that proflavine is a significant inducer of apoptosis in cancer cells. spandidos-publications.com The process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.com

Key biomarkers confirm the activation of this pathway. In studies on human osteosarcoma MG-63 cells, treatment with proflavine led to a dose-dependent activation of key apoptosis-related proteins. spandidos-publications.com Specifically, a significant decrease in the precursor form, procaspase-3, was observed, corresponding with an increase in the levels of its active form, cleaved caspase-3. spandidos-publications.com Caspases are a family of proteases essential for the execution phase of apoptosis, and caspase-3 is a primary executioner caspase. nih.govnih.gov Its activation triggers the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Furthermore, proflavine treatment also resulted in increased levels of cleaved caspase-9, an initiator caspase associated with the intrinsic pathway. spandidos-publications.com The activation of caspase-9 implicates mitochondrial involvement, which is further supported by the observation that proflavine increases the Bax/Bcl-2 ratio, a key indicator of mitochondrial membrane disruption and commitment to apoptosis. spandidos-publications.com

| Biomarker | Effect of Proflavine Treatment | Role in Apoptosis |

| Procaspase-3 | Decreased levels | Inactive precursor of Caspase-3 |

| Cleaved Caspase-3 | Increased levels | Active executioner caspase |

| Cleaved Caspase-9 | Increased levels | Active initiator caspase (intrinsic pathway) |

| Bax/Bcl-2 Ratio | Increased ratio | Promotes mitochondrial membrane permeabilization |

In addition to apoptosis, proflavine induces autophagy in cancer cells. spandidos-publications.com Autophagy is a cellular process of self-degradation where cytoplasmic components are delivered to lysosomes for breakdown and recycling. While it can sometimes act as a survival mechanism for cancer cells, under certain conditions, it can contribute synergistically to cell death. spandidos-publications.comnih.gov

In the context of proflavine's anticancer activity, autophagy appears to work in concert with apoptosis to inhibit cancer cell growth. spandidos-publications.com Studies have shown that proflavine treatment leads to the upregulation of key autophagy-related genes. The mRNA expression of Autophagy protein 5 (Atg5) and Beclin 1 were both found to be increased in proflavine-treated osteosarcoma cells. spandidos-publications.com Beclin 1 is a central component of the machinery that initiates the formation of autophagosomes, while Atg5 is crucial for the elongation of the autophagosome membrane. frontiersin.org The upregulation of these markers, along with the accumulation of microtubule-associated protein 1 light chain 3-II (LC3-II), confirms the induction of a complete autophagic process. spandidos-publications.com This suggests that the anticancer potential of proflavine is enhanced by its ability to activate both apoptotic and autophagic cell death pathways. spandidos-publications.com

| Biomarker | Effect of Proflavine Treatment | Role in Autophagy |

| Atg5 mRNA | Increased expression | Essential for autophagosome elongation |

| Beclin 1 mRNA | Increased expression | Key initiator of autophagosome formation |

| LC3-II | Accumulation | Marker for completed autophagosomes |

Cytotoxicity Studies in Specific Cancer Cell Lines (e.g., Osteosarcoma, Thyroid Cancer)

The cytotoxic effects of proflavine have been specifically investigated in human osteosarcoma cells. In the MG-63 osteosarcoma cell line, proflavine was found to inhibit cell proliferation in a dose-dependent manner. spandidos-publications.com The induction of cell death was significant at concentrations greater than 5 µM and was attributed to the synergistic activity of apoptosis and autophagy. spandidos-publications.com This research provides novel evidence that proflavine directly inhibits the growth of osteosarcoma cells, highlighting its potential as a therapeutic agent for this type of cancer. spandidos-publications.com

While the effects on osteosarcoma have been documented, there is a lack of specific research in the available scientific literature regarding the direct cytotoxic effects of proflavine dihydrochloride on thyroid cancer cell lines. Studies on thyroid cancer cells have explored the efficacy of other chemotherapeutic agents and phytochemicals, but proflavine has not been a focus. researchgate.netnih.gov Therefore, its specific activity and potential in treating thyroid malignancies remain an area for future investigation.

Investigations into Differential Toxicity in Malignant vs. Non-Malignant Cells

An ideal anticancer agent should exhibit selective toxicity, killing cancer cells while sparing normal, non-malignant cells. mdpi.com The primary mechanism of proflavine, DNA intercalation, is not specific to cancer cells. youtube.comresearchgate.net Proflavine is known to be taken up by many kinds of human cells and can accumulate in the nucleus, where it affects host DNA. researchgate.net This ability to alter the DNA of any cell has raised concerns about its mutagenic potential and possible effects on healthy tissue. researchgate.netnih.gov

The generation of reactive oxygen species (ROS) by proflavine can also play a role in denaturing host DNA, contributing to its toxicity. researchgate.net While conventional chemotherapeutics are often toxic to both cancerous and normal cells, the search for small molecules with more selective activity is a major goal in oncology. mdpi.com The available research on proflavine does not include direct comparative studies evaluating its differential toxicity on malignant versus non-malignant cell lines. This lack of data makes it difficult to ascertain its therapeutic window and selectivity, which are critical parameters for clinical development.

Drug Repurposing Potential in Oncology

Drug repurposing, or finding new therapeutic uses for existing approved drugs, is an attractive strategy in oncology that can save significant time and resources. nih.gov Proflavine, with its long history as an antiseptic, and its known ability to interfere with fundamental cellular processes, is a candidate for such repurposing. spandidos-publications.comstlawu.edu

While direct repurposing studies for proflavine in oncology are not extensively documented, research into a closely related acridine (B1665455) derivative, acriflavine, provides a strong rationale. Acriflavine, also an FDA-approved antiseptic, has been shown to block the growth of various tumor cells and is being suggested for repurposing in chronic myeloid leukemia (CML), particularly for patients resistant to standard therapies. The potential to use these established compounds to overcome drug resistance or in combination with other treatments highlights the value of exploring their anticancer effects further. The known mechanisms of proflavine, including its inhibition of nucleic acid synthesis and induction of programmed cell death, support its potential for being repurposed as a chemotherapeutic agent. spandidos-publications.com

Genotoxicity and Carcinogenicity Investigations

Mechanisms of DNA Mutation Induction

Proflavine's genotoxicity stems from its direct interaction with DNA, leading to several types of mutations. The primary mechanism is intercalation, where the proflavine (B1679165) molecule inserts itself into the DNA double helix. youtube.comnih.gov This physical disruption can lead to errors during DNA replication and repair, resulting in permanent genetic alterations.

Proflavine is a potent inducer of frameshift mutations. nih.gov These mutations arise from the addition or deletion of nucleotides in a number that is not a multiple of three, thereby altering the reading frame of the genetic code during protein synthesis. Studies have shown that the presence of proflavine during DNA replication can cause DNA polymerase to make errors. nih.gov The intercalation of proflavine can destabilize the DNA structure, and this interaction, potentially coupled with direct interaction with the DNA polymerase enzyme, can lead to the slippage of the polymerase on the DNA template. pnas.org This results in the erroneous insertion or deletion of bases. Research on bacteriophage T4 has identified specific "hotspots" where proflavine-induced frameshift mutations are particularly frequent. nih.govpnas.org

The frameshift mutations induced by proflavine are specifically the result of base-pair deletions and insertions. nih.gov In in vitro DNA replication studies using Escherichia coli DNA polymerase I, proflavine was found to cause one-base-pair deletions. nih.gov These deletions occurred preferentially at specific DNA sequences, particularly opposite purine bases that were located 3' to a pyrimidine. nih.gov Conversely, studies on bacteriophage T4 have shown that proflavine can induce both deletions of a single base and duplications (a form of insertion) of one or more bases, with duplications being more common than deletions within certain mutational hotspots. nih.gov These events are thought to be initiated at specific phosphodiester bonds within the DNA sequence that are made vulnerable by the presence of the intercalated proflavine molecule. nih.gov

The genotoxicity of proflavine is significantly enhanced by exposure to light. nih.gov When photoactivated, proflavine can generate reactive oxygen species (ROS), such as superoxide (B77818) ions and hydroxyl radicals. nih.govnih.gov These highly reactive molecules can cause further damage to cellular components, including DNA. nih.gov A critical form of this damage is the induction of double-stranded DNA breaks. nih.govnih.gov This process involves an electron transfer from guanine (B1146940), the most easily oxidized DNA base, to the electronically excited proflavine molecule. researchgate.net The resulting free radicals can lead to single- and double-strand scissions in the DNA backbone. nih.govresearchgate.net This photo-induced damage is not only a potent mutagenic event but can also lead to significant cellular toxicity. nih.gov

Preclinical Carcinogenicity Bioassays and Pathological Findings

To assess the long-term cancer risk associated with proflavine, preclinical bioassays have been conducted in animal models. These studies provide critical data on the compound's carcinogenic potential under controlled laboratory conditions.

Table 1: Incidence of Intestinal Neoplasms in Male Fischer 344/CR Rats

Data sourced from a preclinical bioassay of proflavine. nih.gov

| Neoplasm Type | Control Group | Low-Dose Group | High-Dose Group |

| Leiomyosarcoma (Small Intestine) | 0/50 | 0/50 | 3/50 |

| Sarcoma (Near Colon) | 0/50 | 0/50 | 1/50 |

| Adenocarcinoma (Small Intestine) | 0/50 | 0/50 | 1/50 |

| Total Intestinal Neoplasms | 0/50 | 0/50 | 5/50 |

In female mice, a highly significant dose-related increase in the incidence of hepatocellular carcinoma was noted. nih.gov Male mice also showed a dose-related trend for hepatocellular carcinoma, although the significance was borderline and complicated by the high incidence in control animals. nih.gov

Table 2: Incidence of Hepatocellular Carcinoma in B6C3F1 Mice

Data sourced from a preclinical bioassay of proflavine. nih.gov

| Sex | Control Group | Low-Dose Group | High-Dose Group | Statistical Significance (Trend) |

| Male | 20/49 (41%) | 28/49 (57%) | 30/50 (60%) | P=0.057 |

| Female | 4/50 (8%) | 20/49 (41%) | 22/50 (44%) | P<0.001 |

Retrospective Analyses of Human Exposure and Cancer Risk (e.g., Cervical Cancer)

Concerns regarding the potential carcinogenicity of proflavine in humans have been addressed through retrospective analyses, particularly in the context of its use as a topical agent in gynecological examinations. A notable study investigated the risk of cervical disease progression in women who were exposed to a dilute solution of proflavine during high-resolution microendoscopy for the evaluation of cervical epithelial cells. nih.govnih.gov

In this retrospective analysis, the outcomes of 232 women whose cervical tissue was exposed to proflavine were compared with a control group of 160 women who were not exposed. nih.govnih.gov The progression of cervical disease was assessed by comparing the initial histopathology with the most severe subsequent histopathology result from all follow-up visits. The mean follow-up durations were comparable between the two groups, at 18.7 months for the proflavine-exposed group and 20.1 months for the control group. nih.govnih.gov

The results of this study indicated no statistically significant difference in the progression of cervical dysplasia between the proflavine-exposed and control groups. nih.govnih.gov Specifically, the progression from normal or cervical intraepithelial neoplasia 1 (CIN 1) to CIN 2 or 3 was observed in 6.5% of the proflavine-exposed patients and 8.8% of the control group. Furthermore, progression from any initial diagnosis to invasive cancer was rare in both groups, occurring in 0.4% of the proflavine-exposed patients and 0.6% of the control group. These findings suggest that the topical application of dilute proflavine for diagnostic purposes does not appear to elevate the risk of cervical precancer and cancer. nih.govnih.gov

| Outcome | Proflavine-Exposed Group (n=232) | Control Group (n=160) | P-value |

|---|---|---|---|

| Progression from Normal/CIN 1 to CIN 2/3 | 15 (6.5%) | 14 (8.8%) | 0.44 |

| Progression to Invasive Cancer | 1 (0.4%) | 1 (0.6%) | 1.0 |

Strategies for Mitigating Genotoxic Risks in vivo Research

Given the known genotoxic potential of proflavine through its action as a DNA intercalator, strategies to mitigate these risks are crucial for its potential therapeutic applications in in vivo research. The primary approaches focus on controlling the systemic exposure and maximizing the concentration of the compound at the target site, thereby minimizing off-target effects.

Pharmacokinetic and Dose Optimization Studies

Understanding the pharmacokinetic profile of proflavine is a critical first step in mitigating its genotoxic risks. Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a compound, dictates the concentration and duration of exposure of various tissues to the substance. While comprehensive pharmacokinetic data for proflavine in mammals is limited, studies in other species, such as the channel catfish, have provided some insights. For instance, after intravascular administration in catfish, proflavine exhibited a terminal elimination half-life of 8.7 hours and was found to be metabolized into glucuronosyl and acetyl conjugates, primarily in the liver and kidneys. nih.gov

Dose optimization is a key strategy to minimize toxicity while maintaining therapeutic efficacy. This involves identifying a dose range that achieves the desired biological effect with an acceptable level of toxicity. For genotoxic compounds, the aim is to use the lowest effective dose to reduce the risk of DNA damage. The process of dose optimization often involves:

Phase I trials: to establish a safe dose range.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: to understand the relationship between drug concentration, biological effect, and toxicity.

For a compound like proflavine, dose optimization would be essential before it could be considered for any systemic therapeutic application. This would involve carefully designed studies to define the exposure-response relationship for both efficacy and genotoxicity.

Controlled Localized Delivery Approaches

A promising strategy to mitigate the genotoxic risks of proflavine is through controlled, localized delivery. By delivering the compound directly to the target tissue, systemic circulation and exposure to healthy tissues can be significantly reduced, thereby lowering the risk of widespread DNA damage. Various localized drug delivery systems (LDDS) could potentially be adapted for proflavine.

One innovative approach that has been explored for a related acridine (B1665455) compound, Acridine Orange, is the use of exosomes as nanocarriers. Exosomes are small vesicles that can be loaded with therapeutic agents and are naturally taken up by other cells. A study demonstrated that exosomes loaded with Acridine Orange could effectively deliver the dye to human melanoma cells, enhancing its tumoricidal effect compared to the free dye. nih.gov This type of targeted delivery system could be highly beneficial for proflavine, as it would concentrate the compound at the site of action, such as a tumor, while minimizing systemic exposure.

Other potential localized delivery systems that could be considered for proflavine include:

Hydrogels and films: for topical or site-specific application.

Nanoparticles: to target specific cells or tissues.

Microarray patches: for transdermal delivery to localized areas.

These approaches would allow for a high local concentration of proflavine, maximizing its intended effect while the rest of the body is shielded from its genotoxic potential.

Synthetic Chemistry and Derivative Development

Classical and Contemporary Synthesis Methodologies (e.g., Albert's Method)

The classical synthesis of the proflavine (B1679165) core, notably described by Adrien Albert, has been a cornerstone for acridine (B1665455) chemistry. Albert's method involves the reaction of m-phenylenediamine (B132917) with formic acid in the presence of glycerol (B35011) and concentrated hydrochloric acid.

Albert's Method: This procedure involves heating m-phenylenediamine with 90% formic acid and glycerol. Concentrated hydrochloric acid acts as a catalyst in this condensation reaction. The mixture is heated, and upon cooling and dilution, the proflavine base is precipitated by adding an aqueous solution of sodium hydroxide. The crude product is then purified through processes like dissolution in dilute acetic acid, neutralization to remove impurities, followed by alkalinization to precipitate the purified proflavine base. This method, while foundational, often resulted in products that required extensive purification to be suitable for pharmaceutical use, with recrystallization sometimes reducing the yield to around 50-60%. google.com

Contemporary approaches to the synthesis of the acridine scaffold have sought to improve upon classical methods by utilizing different starting materials and reaction conditions to enhance yield and purity. google.com Modern synthetic chemistry allows for the construction of the acridine core from simpler, readily available molecules like aniline (B41778) and o-iodobenzoic acid, which can be more cost-effective and allow for greater diversity in substitution patterns on the acridine rings. stlawu.edu These newer methods provide more flexibility for introducing various functional groups to tailor the molecule's properties.

Design and Synthesis of Novel Acridine Derivatives

The planar acridine core of proflavine is a versatile platform for the synthesis of new derivatives with modified biological activities. The primary amino groups at the 3 and 6 positions are common sites for chemical modification.

Proflavine Ureas and Thioureas: A significant class of derivatives includes proflavine ureas and thioureas. The synthesis of these compounds typically begins with the conversion of proflavine to 3,6-diisothiocyanatoacridine. This intermediate can then react with various amines to yield a series of thioureas. Subsequently, the thioureas can be converted to their corresponding urea (B33335) derivatives through reaction with reagents like mesitylnitrile oxide. nih.govresearchgate.net This synthetic route allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's lipophilicity and steric properties. nih.govresearchgate.net

Azide-Modified Proflavine: Another important class of derivatives is azide-modified proflavines. These are designed for applications such as in situ "click" chemistry on a DNA template. The synthesis involves modifying the exocyclic amines of proflavine with an extended amide linker terminating in an azide (B81097) group. rsc.org This modification creates a ligand that can intercalate into DNA and present reactive azide groups in the major groove for further chemical reactions. rsc.org To improve water solubility, which can be poor for the neutral diazide derivative, the acridine ring nitrogen can be quaternized to create a permanently cationic species. rsc.org

Advanced Analytical and Spectroscopic Methodologies in Research

Spectroscopic Techniques for Characterizing Interactions

Spectroscopy offers a powerful, non-invasive toolkit for studying the binding of small molecules like proflavine (B1679165) to macromolecules. By analyzing how proflavine and its target molecule interact with light, researchers can deduce critical information about the nature of the complex formed.

Steady-state and time-resolved fluorescence spectroscopy are highly sensitive methods used to investigate the binding of proflavine to DNA. mdpi.com Proflavine is a fluorescent molecule, and its emission properties, such as quantum yield and lifetime, are significantly altered upon interaction with DNA. mdpi.com

When proflavine intercalates into the DNA duplex, its fluorescence is typically quenched. nih.gov For instance, the fluorescence quantum yield of proflavine was found to decrease from 38.56% in solution to 2.86% when intercalated into DNA. nih.gov This quenching is a key indicator of a close association between the dye and the DNA molecule.

By conducting temperature-dependent quenching experiments and analyzing the results with the Stern-Volmer equation, the mechanism of fluorescence quenching can be determined. nih.gov Studies have shown that the interaction between proflavine and DNA involves a static quenching mechanism, where a non-fluorescent ground-state complex is formed between proflavine and the DNA. nih.gov

Time-resolved fluorescence spectroscopy provides further details by measuring the decay kinetics of the excited state. The fluorescence lifetime of proflavine is significantly shortened upon binding. For example, when proflavine intercalates into G-quadruplex DNA, its fluorescence lifetime is reduced to 800 ps. nih.gov In a DNA duplex, the two excited states of proflavine, S1 and S2, which have lifetimes of 4.6 ns and 60 ps respectively in solution, are shortened to 102 ps and 8 ps upon intercalation. nih.gov These changes in lifetime provide dynamic information about the local environment of the proflavine molecule within the DNA structure. mdpi.comnih.gov

| Parameter | Proflavine in Buffer Solution | Proflavine Intercalated in DNA | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield | 38.56% | 2.86% | nih.gov |

| S1 State Lifetime (τ₁) | 4.6 ns | 102 ps | nih.gov |

| S2 State Lifetime (τ₂) | 60 ps | 8 ps | nih.gov |

UV-Vis absorption spectroscopy is a fundamental technique used to confirm and characterize the intercalation of proflavine into DNA. wikipedia.org In an aqueous buffer solution, proflavine exhibits two main absorption peaks, one in the UV region around 260 nm and another in the visible region at approximately 444 nm. nih.govaip.org The peak at 444 nm is associated with the π-π* (S₀ → S₁) electronic transition of the acridine (B1665455) ring. aip.org

Upon intercalation into the DNA double helix, the absorption spectrum of proflavine undergoes characteristic changes. nih.gov A notable red-shift (bathochromic shift) of the visible absorption peak is observed, along with a decrease in its intensity (hypochromism). nih.govaip.org For example, when bound to DNA, the visible peak of proflavine shifts by about 16 nm to 460 nm, and its amplitude decreases by 21%. nih.gov This spectral shift is a typical feature indicating the insertion of the planar proflavine molecule between the DNA base pairs. nih.gov The presence of an isosbestic point in titration experiments, where the spectra of free and bound proflavine cross, indicates a clear equilibrium between the two species. aip.org

UV-Vis titration data can be used to quantify the binding interaction. By monitoring the change in absorbance at a fixed wavelength as a function of DNA concentration, the binding constant (K) for the proflavine-DNA complex can be calculated. Studies have reported a binding constant of approximately 2.20 (± 0.48) x 10⁴ M⁻¹, confirming a stable interaction. nih.gov

| Condition | UV Peak Maximum (nm) | Visible Peak Maximum (nm) | Reference |

|---|---|---|---|

| Proflavine in Buffer (pH 7.4) | 260 | 444 | nih.govaip.org |

| Proflavine Intercalated in DNA | 255 | 460 | nih.gov |

Circular Dichroism (CD) spectroscopy is a powerful method for studying changes in the secondary structure of chiral molecules like DNA upon ligand binding. youtube.com DNA itself has a characteristic CD spectrum that is sensitive to its conformation (e.g., A-form, B-form, Z-form). The binding of proflavine can induce significant perturbations in the DNA structure, which are reflected as changes in its CD spectrum. researchgate.net